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Compound of Interest

Compound Name: (8a,50,68,7a)-BAR501

Cat. No.: B15603030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and biological activity of (3a,5B,6B,7a)-BAR501, a potent and
selective agonist for the G protein-coupled bile acid receptor 1 (GPBARL1), also known as
TGRS5. This document details its mechanism of action, summarizes key experimental data, and
provides methodological insights for researchers in the field.

Chemical Structure and Physicochemical Properties

(3a,5B,6B,7a0)-BAR501 is a semi-synthetic bile acid derivative designed for high selectivity
towards GPBARL, lacking activity at the farnesoid X receptor (FXR).[1][2] Its chemical identity
and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of (3a,5B,6,7a)-BAR501
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Property Value Reference
(3R,5S,6S,7S,8S,9S,10S,13R,
14S,17R)-6-ethyl-17-((R)-5-
hydroxypentan-2-yl)-10,13-

IUPAC Name YArIP W [3]

dimethylhexadecahydro-1H-
cyclopenta]a]phenanthrene-
3,7-diol

Alternative Names

(3a,5B,6[,7p3)-6-ethyl-cholane-
3,7,24-triol

[4]

CAS Number 1632118-69-4 [4]

Molecular Formula C26H4603 [4115]

Molecular Weight 406.64 g/mol [5][6]

Appearance Crystalline solid [2][4]

Purity >95% [21[4]
DMSO: = 50 mg/mL (122.96

Solubility mM)[5], Ethanol: 2 mg/mL[1], [1][5][6]
Water: Insoluble[6]

pKa (Predicted) 14.82 + 0.70 [5]

Storage -20°C (long term) [31[5]

Biological Activity and Mechanism of Action

BAR50L1 is a selective agonist of GPBAR1 with an ECso of 1 uM.[5][6] GPBARL1 is a G protein-
coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (CAMP).[2][7] This initiates a downstream signaling cascade involving

protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein

(CREB), which in turn modulates the transcription of target genes.[3]

The activation of GPBAR1 by BAR501 has been shown to exert a variety of physiological

effects, including:
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o Vascular Effects: Reduces hepatic perfusion pressure and counteracts norepinephrine-
induced vasoconstriction.[1][3] It protects against endothelial dysfunction by increasing the
expression and activity of cystathionine-y-lyase (CSE) and endothelial nitric oxide synthase
(eNOS), while reducing the expression of endothelin-1 (ET-1).[1][2]

» Anti-inflammatory Effects: Shifts macrophages from a pro-inflammatory (M1) to an anti-
inflammatory (M2) phenotype.[2] It has been shown to reduce trinitrobenzenesulfonic acid-
induced colitis in mice.[4]

o Metabolic Effects: Increases the expression of pro-glucagon (the precursor to GLP-1) in
enteroendocrine cells.[5]

The signaling pathway initiated by BAR501 binding to GPBAR1 is depicted below.

Catalyzes

BARS01 Binds to G('r:gé?)l Activates ATy ATP to

Click to download full resolution via product page

Caption: BAR501 activates GPBARL, leading to cAMP production and downstream signaling.

Key Experimental Protocols

This section details the methodologies for several key experiments that have characterized the
activity of BAR501.

In Vitro Assays

3.1.1. GPBARL1 Transactivation Assay
e Objective: To determine the potency and selectivity of BAR501 in activating GPBARL1.
e Cell Line: HEK293 cells.[5]

o Methodology:
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o HEK293 cells are co-transfected with a plasmid encoding human GPBAR1 and a reporter
plasmid containing a cAMP response element (CRE) linked to a luciferase gene.[5]

o Transfected cells are then treated with varying concentrations of BAR501.

o After a specified incubation period, cell lysates are collected, and luciferase activity is
measured as a readout of CRE-mediated gene transcription.

o The ECso value is calculated from the dose-response curve.[5]

e Results: BAR501 effectively transactivates GPBAR1 with an ECso of 1 uM.[5][6]
3.1.2. Pro-glucagon mRNA Expression in GLUTAg Cells
o Objective: To assess the effect of BAR501 on the expression of GLP-1 precursor.
e Cell Line: GLUTAg, a murine enteroendocrine cell line.[5]
o Methodology:

o GLUTAg cells are treated with BAR501 (e.g., 10 uM).[5]

o Following incubation, total RNA is extracted from the cells.

o The expression level of pro-glucagon mRNA is quantified using real-time quantitative PCR
(RT-gPCR).

e Results: Exposure to 10 yM BAR501 increases the expression of GLP-1 mRNA by 2.5-fold.
[5]

3.1.3. Macrophage Polarization Assay

Objective: To investigate the effect of BAR501 on macrophage phenotype.

Cell Source: Spleen-derived macrophages from BALB/c mice.[8]

Methodology:
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o Macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-y)
to induce a pro-inflammatory (M1) phenotype.

o Cells are co-treated with BAR501.

o The expression of M1 (e.g., Cd38, Fpr2, Gprl8) and M2 (e.g., Egr2, c-myc) phenotype
markers is analyzed by RT-gPCR.[8]

o Results: BAR501 reverses the upregulation of M1 markers and the downregulation of M2
markers induced by LPS/IFN-y, indicating a shift towards an anti-inflammatory M2
phenotype.[8]

The general workflow for these in vitro experiments is illustrated below.

Cell Preparation

Cell Culture
(e.g., HEK293, GLUTAQ)

'
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Caption: A generalized workflow for in vitro cell-based assays with BAR501.
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In Vivo Studies

3.2.1. Murine Colitis Model

o Objective: To evaluate the therapeutic potential of BAR501 in a model of inflammatory bowel

disease.
e Animal Model: BALB/c mice with trinitrobenzenesulfonic acid (TNBS)-induced colitis.[3]
e Methodology:

o Colitis is induced in mice by intrarectal administration of TNBS.

o Mice are treated with BAR501 (e.g., 5 to 30 mg/kg/day) or vehicle by oral gavage.[3]

o Disease activity is monitored daily by assessing body weight change and a Colitis Disease
Activity Index (CDAI).

o At the end of the study, colons are collected for histological analysis and measurement of
inflammatory markers.

e Results: BAR501 dose-dependently attenuates the severity of colitis, reducing weight loss
and the CDAI score.[3]

3.2.2. Portal Hypertension Model

e Objective: To assess the effect of BAR501 on hepatic vasoconstriction.

e Animal Model: Naive rats.[5]

o Methodology:
o Rats are administered BAR501 (e.g., 15 mg/kg/day) for a specified period (e.g., 6 days).[5]
o The liver is isolated and perfused at a constant flow rate.

o The vasomotor response to norepinephrine (NE) is measured by monitoring the perfusion

pressure.
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e Results: BAR501 treatment attenuates the vasoconstrictor response to NE.[5]

Summary of Quantitative Data

Table 2: Summary of In Vitro Efficacy Data for BAR501

Parameter Cell Line Value/Effect Reference
GPBAR1
o HEK293 1 uM [5][6]

Transactivation (ECso)
Pro-glucagon (GLP-1) 2.5-fold increase (at

_ GLUTAg [5]
MRNA Expression 10 pM)

_ Robust increase (at
CAMP Production GLUTAg [5]

10 uM)

Table 3: Summary of In Vivo Efficacy Data for BAR501

Model Animal Dosage Effect Reference

Dose-dependent

TNBS-induced ) 5-30 mg/kg/day o
N BALB/c Mice reduction in [3]
Colitis (p.o.)
CDAI
Attenuation of
Portal norepinephrine-
] Rats 15 mg/kg/day ] [5]
Hypertension induced
vasoconstriction
Conclusion

(3a,5B,6,7a0)-BAR501 is a valuable research tool for investigating the physiological roles of
GPBARL1. Its high selectivity and demonstrated efficacy in various in vitro and in vivo models
make it a promising candidate for further investigation in the context of inflammatory and
metabolic diseases. This guide provides a foundational understanding of its properties and a
starting point for the design of future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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